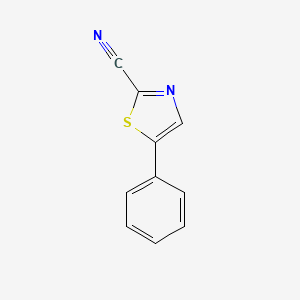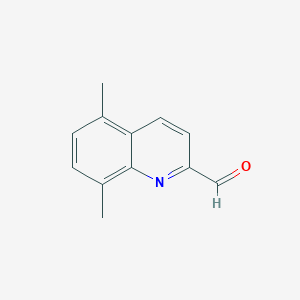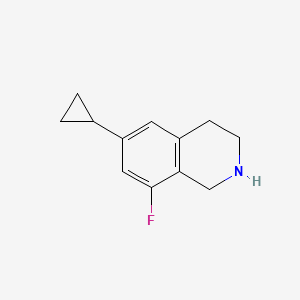![molecular formula C11H10N2O B11905266 2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one CAS No. 112521-56-9](/img/structure/B11905266.png)
2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which combines an imidazole ring with an isoquinoline moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug development and other scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an isoquinoline derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
化学反応の分析
Types of Reactions: 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinoline or imidazole derivatives .
科学的研究の応用
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, the compound has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of these targets results in the induction of apoptosis and cell cycle arrest in cancer cells .
類似化合物との比較
2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with similar structural features and biological activities.
2,3-Dihydroimidazo[2,1-b]thiazole: Known for its dual kinase inhibition properties.
2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole: Exhibits antiaggregant and antiarrhythmic activities.
Uniqueness: 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These features contribute to its distinct biological activities and make it a valuable scaffold for drug development .
特性
CAS番号 |
112521-56-9 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
3,10-dihydro-2H-imidazo[1,2-b]isoquinolin-5-one |
InChI |
InChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4H,5-7H2 |
InChIキー |
QIVYEQBVTUZHTK-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=N1)CC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)
![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)




![3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile](/img/structure/B11905275.png)
![3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11905277.png)
